

An In-depth Technical Guide to the Physicochemical Properties of Pomalidomide-PEG1-azide

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Compound of Interest

Compound Name: Pomalidomide-PEG1-azide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Pomalidomide-PEG1-azide**, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core characteristics, experimental protocols for their determination, and its application in targeted protein degradation.

Pomalidomide-PEG1-azide is a functionalized derivative of pomalidomide, an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase.^{[1][2][3]} This property is harnessed in PROTAC technology, where pomalidomide acts as an E3 ligase ligand to recruit the cellular protein degradation machinery to a specific protein of interest.^{[1][2]} The molecule features a single polyethylene glycol (PEG) unit as a linker and a terminal azide group, which allows for efficient conjugation to a target protein ligand via "click chemistry".^{[4][5]}
^[6]

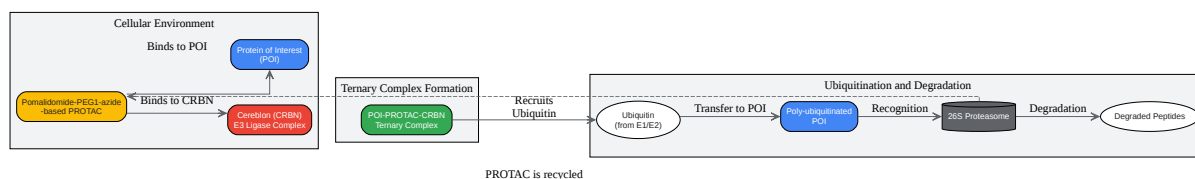
Core Physicochemical Properties

The physicochemical properties of **Pomalidomide-PEG1-azide** are crucial for its handling, reactivity in PROTAC synthesis, and the overall characteristics of the resulting degrader molecule.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₆ N ₆ O ₆	[7]
Molecular Weight	400.35 g/mol	[7][8]
Purity	≥95% (typically analyzed by HPLC)	[7][9]
Appearance	Powder	[10]
Solubility	Soluble in DMSO (≥14 mg/mL for pomalidomide)	[10]
Storage Conditions	4°C, protect from light	[7]
Topological Polar Surface Area (TPSA)	170.64 Å ²	[7]
LogP (calculated)	0.3532	[7]
Hydrogen Bond Acceptors	7	[7]
Hydrogen Bond Donors	2	[7]
Rotatable Bonds	7	[7]

Signaling Pathway and Mechanism of Action

Pomalidomide-based PROTACs function by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of a target protein. The pomalidomide moiety of the PROTAC binds to CRBN, an E3 ubiquitin ligase, while the other end of the molecule binds to the protein of interest (POI). This induced proximity forms a ternary complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[1][2]



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Mechanism of Pomalidomide-PROTAC-mediated protein degradation.

Experimental Methodologies

Standard experimental protocols are employed to characterize the physicochemical properties of small molecules like **Pomalidomide-PEG1-azide**.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Objective: To determine the purity of the **Pomalidomide-PEG1-azide** sample.
- Methodology:
 - A solution of **Pomalidomide-PEG1-azide** is prepared in a suitable solvent (e.g., DMSO or acetonitrile).
 - The solution is injected into an HPLC system equipped with a C18 reverse-phase column.
 - A gradient elution is typically used, with mobile phases consisting of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid.
 - Detection is performed using a UV detector at a wavelength where the compound has significant absorbance.

- The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Objective: To confirm the chemical structure of **Pomalidomide-PEG1-azide**.
- Methodology:
 - A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
 - ¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer.
 - The chemical shifts, integration of peaks, and splitting patterns are analyzed to confirm the presence of all expected protons and carbons and to verify the connectivity of the atoms in the molecule.

3. Mass Spectrometry (MS) for Molecular Weight Verification

- Objective: To confirm the molecular weight of **Pomalidomide-PEG1-azide**.
- Methodology:
 - A dilute solution of the compound is introduced into a mass spectrometer, often using techniques like electrospray ionization (ESI).
 - The mass-to-charge ratio (m/z) of the molecular ion is measured.
 - High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition and confirm the molecular formula.

4. Solubility Assessment

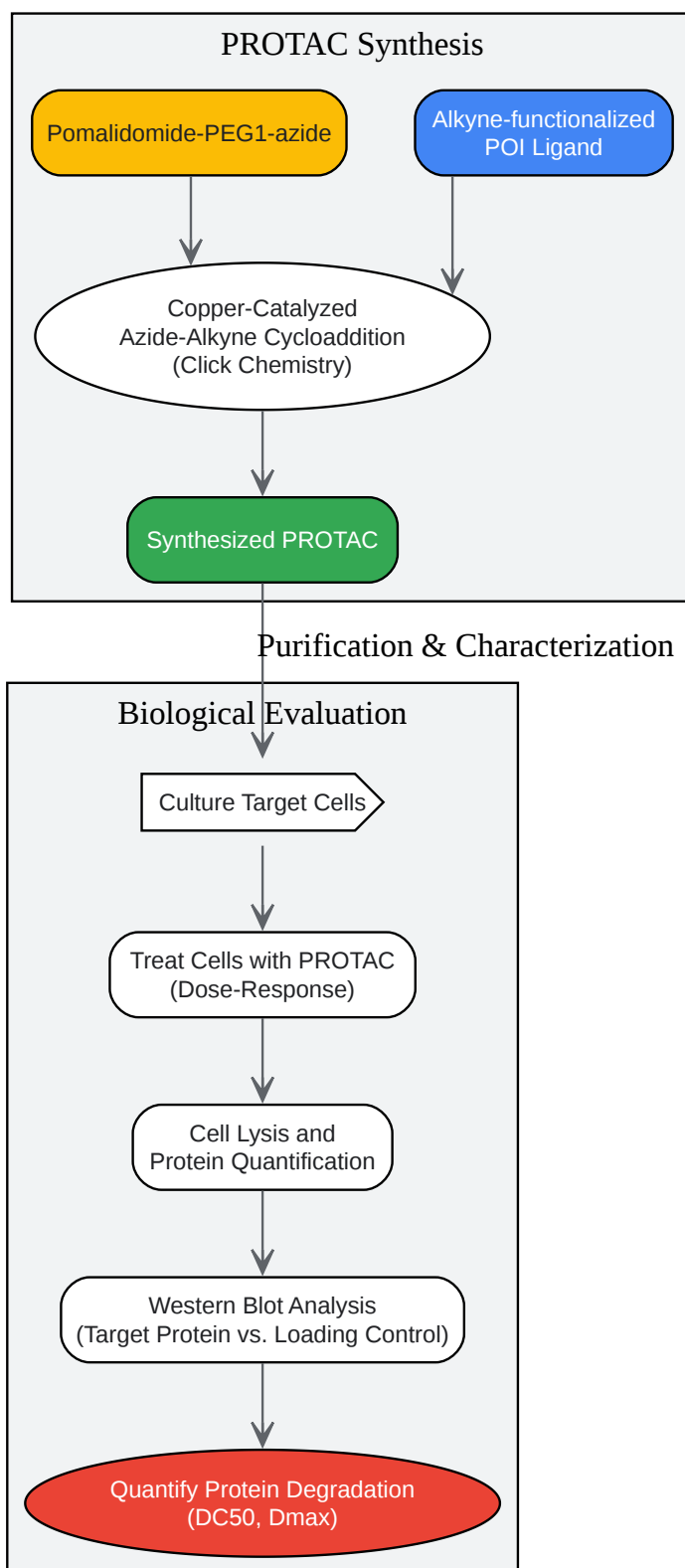
- Objective: To determine the solubility of **Pomalidomide-PEG1-azide** in various solvents.
- Methodology:

- An excess amount of the compound is added to a known volume of the solvent of interest (e.g., DMSO, water, buffers).
- The mixture is agitated at a constant temperature until equilibrium is reached.
- The suspension is filtered or centrifuged to remove undissolved solid.
- The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

Application in PROTAC Development: Synthesis and Evaluation Workflow

Pomalidomide-PEG1-azide is a key reagent for the synthesis of PROTACs via click chemistry. The azide group reacts efficiently with an alkyne-functionalized ligand for a protein of interest.

[5][11]



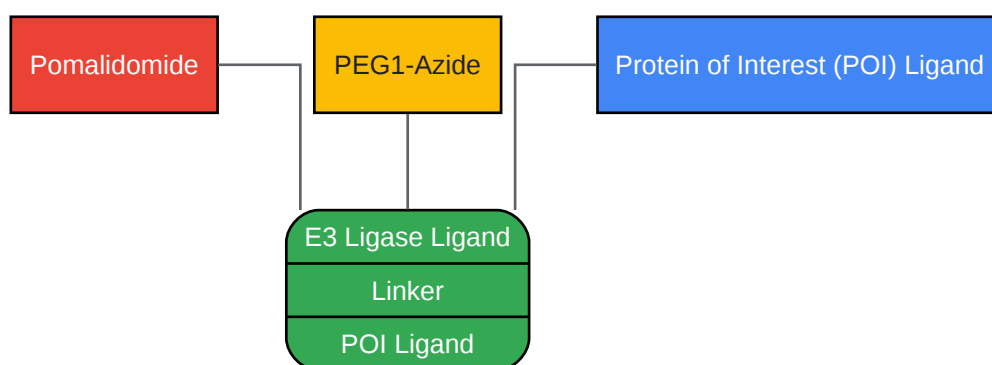
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General workflow for PROTAC synthesis and evaluation.

A typical experimental workflow for evaluating the efficacy of a synthesized PROTAC involves treating cultured cells with the PROTAC and measuring the degradation of the target protein, often by Western blot analysis.[12] Key parameters such as the half-maximal degradation concentration (DC_{50}) and the maximum degradation level (D_{max}) are determined to assess the potency and efficacy of the PROTAC.[12]

Logical Relationship of PROTAC Components

The modular nature of PROTACs, facilitated by building blocks like **Pomalidomide-PEG1-azide**, allows for the systematic optimization of protein degraders.



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Modular components of a Pomalidomide-PEG1-azide based PROTAC.

In conclusion, **Pomalidomide-PEG1-azide** is a well-characterized and versatile chemical tool essential for the development of PROTACs. Its defined physicochemical properties and reactive azide handle enable the efficient synthesis and exploration of novel protein degraders for a wide range of therapeutic targets.

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